

Application Notes and Protocols for Live Cell Imaging with TCO-PEG8-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TCO-PEG8-amine

Cat. No.: B15542660

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Introduction

TCO-PEG8-amine is a heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live cell imaging applications. This molecule features a trans-cyclooctene (TCO) group and a primary amine, connected by an 8-unit polyethylene glycol (PEG) spacer. The TCO moiety reacts with extreme speed and specificity with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast, proceeds without the need for a catalyst, and is bioorthogonal, meaning it does not interfere with native biological processes.[1][3] The primary amine allows for straightforward conjugation to biomolecules of interest, such as antibodies or small molecules, through well-established amine-reactive chemistries. The hydrophilic PEG8 linker enhances solubility, reduces non-specific binding, and provides a flexible spacer to minimize steric hindrance.[4]

These properties make **TCO-PEG8-amine** an ideal component for two-step "pre-targeting" live cell imaging strategies. First, a biomolecule conjugated to **TCO-PEG8-amine** is introduced to live cells to bind to its specific target. After a washing step to remove unbound conjugates, a

tetrazine-functionalized fluorescent probe is added, which rapidly and specifically "clicks" to the TCO group, enabling visualization of the target molecule. This approach allows for the use of small, cell-permeable fluorescent probes and minimizes the time that cells are exposed to potentially harmful high concentrations of dyes.

Data Presentation

Quantitative Comparison of Bioorthogonal Reactions

The TCO-tetrazine ligation stands out for its exceptionally fast reaction kinetics compared to other common bioorthogonal "click" chemistry reactions. This is a critical advantage for live cell imaging, where rapid labeling at low concentrations is desirable to minimize perturbation to the biological system.

Feature	Tetrazine-TCO Ligation	Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)	Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Up to 10^7 , typically 800 - 30,000[1]	$10 - 10^4$ [1]	~ 1 [1]
Biocompatibility	Excellent (copper-free)[1]	Limited in vivo due to copper cytotoxicity[1]	Excellent (copper-free)
Reaction Conditions	Aqueous media, room temperature, catalyst-free[1]	Requires copper(I) catalyst	Aqueous media, room temperature, catalyst-free
Specificity	High[1]	High	High

Properties of TCO-PEG8-amine

Property	Value
Molecular Formula	C ₂₇ H ₅₂ N ₂ O ₁₀ [5]
Molecular Weight	564.7 g/mol [5]
Solubility	DMSO, DCM, DMF[5]
Storage	-20°C (TCO compounds are not recommended for long-term storage due to isomerization)[5]

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG8-amine to a Protein (e.g., Antibody) via NHS Ester Chemistry

This protocol describes the modification of a protein with **TCO-PEG8-amine** by first converting the amine group of the linker to an NHS ester, which then reacts with primary amines (e.g., lysine residues) on the protein.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- **TCO-PEG8-amine**
- N,N'-Disuccinimidyl carbonate (DSC) or other NHS ester activating agent
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Preparation of TCO-PEG8-NHS Ester:

- Dissolve **TCO-PEG8-amine** and a slight molar excess of DSC in anhydrous DMF or DMSO.
- Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) and stir the reaction at room temperature for several hours to form the TCO-PEG8-NHS ester.
- Note: Pre-activated TCO-PEG8-NHS ester is also commercially available and can be used directly.
- Protein Preparation:
 - Dissolve the protein/antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[6]
- Labeling Reaction:
 - Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6]
 - Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[6]
 - Incubate for 1 hour at room temperature.
- Quenching Reaction:
 - Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
 - Incubate for 5 minutes at room temperature.[4]
- Purification:
 - Remove excess, unreacted TCO-PEG8-NHS ester by passing the reaction mixture through a desalting column.

Protocol 2: Pre-targeting and Live Cell Imaging

This protocol outlines the use of the TCO-labeled protein from Protocol 1 for live cell imaging with a tetrazine-fluorophore.

Materials:

- Cells of interest cultured on glass-bottom dishes suitable for microscopy
- TCO-labeled protein (from Protocol 1)
- Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5, Tetrazine-FITC)
- Live-cell imaging medium
- Anhydrous DMSO
- Fluorescence microscope with appropriate filters and environmental chamber (37°C, 5% CO₂)

Procedure:

- Pre-targeting:
 - Incubate the cells with the TCO-labeled protein in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[\[6\]](#) This allows the protein to bind to its target.
 - Gently wash the cells three times with pre-warmed imaging medium to remove unbound TCO-labeled protein.
- Ligation and Imaging:
 - Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
 - Dilute the tetrazine-fluorophore stock solution in imaging medium to a final concentration of 1-5 μM.[\[6\]](#)
 - Add the staining solution to the cells.

- Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs.[6] Time-lapse imaging can be performed to monitor the labeling process in real-time.
- Controls:
 - Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the tetrazine probe.[6]
 - TCO-labeled Cells (no tetrazine-fluorophore): To determine the background fluorescence of the TCO-modified cells.[6]
 - Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[6]

Protocol 3: Cell Viability Assessment

It is crucial to assess the impact of the labeling procedure on cell health. A common method is the Calcein AM assay.

Materials:

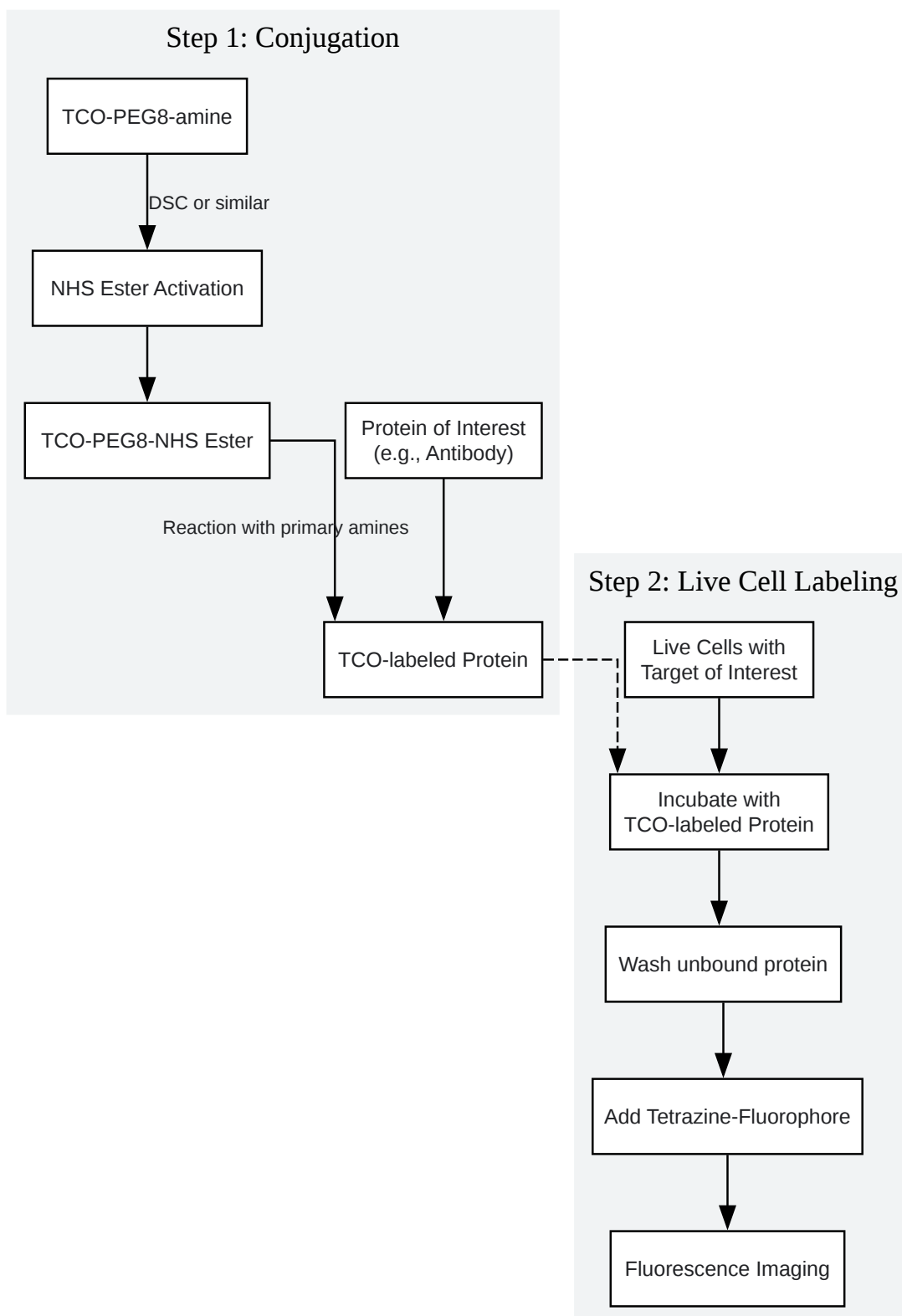
- Labeled and control cells in a multi-well plate
- Calcein AM
- Anhydrous DMSO
- PBS or other suitable buffer
- Fluorescence plate reader or fluorescence microscope

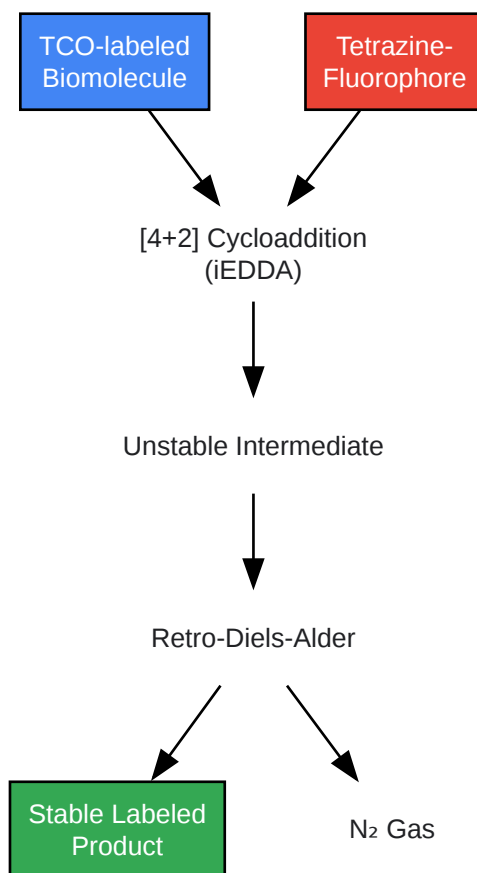
Procedure:

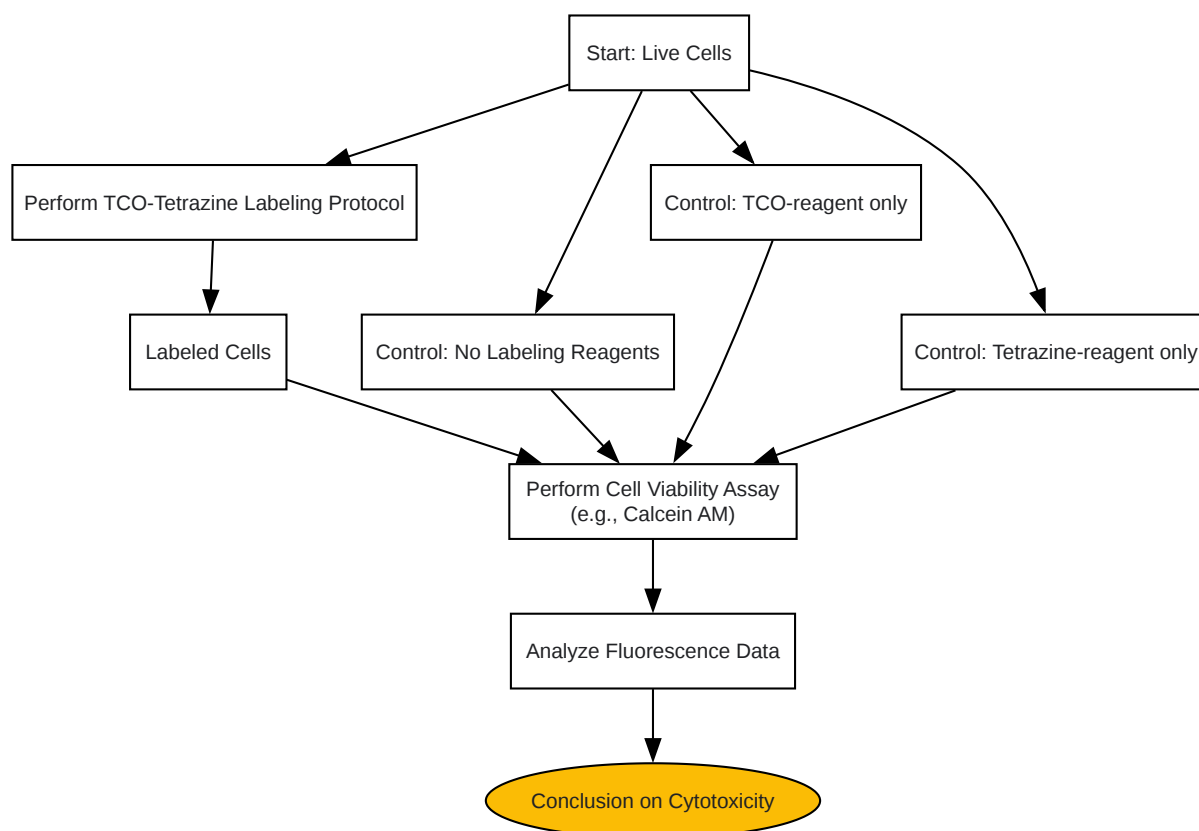
- Prepare Calcein AM solution:
 - Prepare a stock solution of Calcein AM in anhydrous DMSO.
 - Dilute the stock solution to a final working concentration (typically 1-5 μM) in PBS or imaging medium.

- Cell Staining:
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the Calcein AM working solution to each well and incubate for 15-30 minutes at 37°C.
- Measurement:
 - Measure the fluorescence using a fluorescence plate reader or visualize using a fluorescence microscope with appropriate filters for Calcein (Excitation/Emission: ~495/~515 nm). Live cells will show bright green fluorescence.

Mandatory Visualization







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- To cite this document: BenchChem. [Application Notes and Protocols for Live Cell Imaging with TCO-PEG8-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15542660/docs#application-notes-and-protocols-for-live-cell-imaging-with-tco-peg8-amine\]](https://www.benchchem.com/product/b15542660/docs#application-notes-and-protocols-for-live-cell-imaging-with-tco-peg8-amine)

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